

Cross-Species Electrophysiological Profile of AZD-1305: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of **AZD-1305** across multiple species, based on available preclinical and clinical data. **AZD-1305** is an investigational antiarrhythmic agent that has been studied for its potential in managing atrial fibrillation. Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to distinct electrophysiological effects that exhibit some species-specific differences.

Executive Summary

AZD-1305 demonstrates a consistent multi-ion channel blocking profile, primarily targeting the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-late), and the L-type calcium current (ICa,L). Across species, this translates to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP). A key characteristic of **AZD-1305** is its atrial-predominant action, particularly evident in canine models, suggesting a potential for atrial-selective antiarrhythmic efficacy with a reduced risk of ventricular proarrhythmia.

Quantitative Data Comparison

The following tables summarize the key quantitative electrophysiological effects of **AZD-1305** in canine, rabbit, and human studies.



Table 1: Effects of AZD-1305 on Action Potential

Duration (APD) and OT Interval

Species	Prepara tion	Paramet er	Concent ration/D ose	Baselin e	Post- AZD- 1305	% Change I Absolut e Change	Citation
Dog	Anestheti zed, in vivo	Atrial MAPD90	1.2 μM (plasma)	224±12 ms	298±30 ms	+74 ms	[1]
Ventricul ar MAPD90	1.2 μM (plasma)	167±14 ms	209±14 ms	+42 ms	[1]		
QT Interval	30 min infusion	290±7 ms	397±15 ms	+37%	[2][3]		
Chronic AV block, in vivo	QT Interval	-	535±28 ms	747±36 ms	+40%	[2][3]	
Rabbit	Anestheti zed, methoxa mine- sensitize d, in vivo	QT Interval	-	145±8 ms	196±18 ms	+35%	[4]
Human	Patients after atrial flutter ablation	Paced QT Interval	Dose group 3	-	-	+70 ms	[5]





Table 2: Effects of AZD-1305 on Effective Refractory

Period (ERP)

<u>Period</u>	<u> </u>						
Species	Prepara tion	Paramet er	Concent ration/D ose	Baselin e	Post- AZD- 1305	% Change I Absolut e Change	Citation
Dog	Isolated coronary- perfused atria	Atrial ERP	3.0 μΜ	-	-	Significa nt Prolongat ion	[1][6]
Isolated coronary- perfused ventricles	Ventricul ar ERP	3.0 μΜ	-	-	Significa nt Prolongat ion	[1][6]	
Human	Patients after atrial flutter ablation	Left Atrial ERP	Dose group 3	-	-	+55 ms	[5]
Right Atrial ERP	Dose group 3	-	-	+84 ms	[5]		
Right Ventricul ar ERP	Dose group 3	-	-	+59 ms	[5]		

Table 3: Effects of AZD-1305 on Cardiac Ion Channels (IC50 values)



Ion Channel	Species/Cell Line	IC50	Citation
INa (peak)	Dog ventricular myocytes	66 μΜ	[7]
INa (late)	Dog ventricular myocytes	4.3 μΜ	[7]
IKr (hERG)	CHO cells	-	[7]
lKur	-	Higher IC50 than INa or IKr	[1]
ICa,L	-	Blockade contributes to effects	[7]

Experimental Protocols In Vivo Electrophysiology Studies in Anesthetized Dogs

- · Animal Model: Mongrel dogs of either sex.
- Anesthesia: Animals are anesthetized, typically with a combination of agents such as pentobarbital, and ventilation is maintained.
- Surgical Preparation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Multielectrode catheters are positioned in the right atrium and right ventricle for recording and stimulation.
- Electrophysiological Measurements: Baseline measurements of heart rate, blood pressure, ECG intervals (PR, QRS, QT), atrial and ventricular effective refractory periods (AERP, VERP), and monophasic action potential duration (MAPD) are recorded.
- Drug Administration: AZD-1305 is administered as an intravenous infusion over a defined period to achieve pseudo steady-state plasma concentrations.[1][2]
- Data Analysis: Electrophysiological parameters are measured before, during, and after drug infusion to assess the effects of AZD-1305.





Isolated Langendorff-Perfused Heart and Coronary-Perfused Preparations (Dog)

- Preparation: Hearts are excised from anesthetized dogs and the aorta is cannulated for retrograde perfusion with Tyrode's solution (Langendorff preparation), or specific arteries are cannulated to perfuse isolated regions of the atria or ventricles.
- Recording: Transmembrane action potentials are recorded using glass microelectrodes from various cardiac tissues (e.g., atrial crista terminalis, pectinate muscle, ventricular epicardium, and M-cell region).[1]
- Stimulation: Tissues are stimulated at a constant cycle length (e.g., 500 ms).
- Drug Application: **AZD-1305** is added to the perfusate at known concentrations.
- Measured Parameters: Action potential duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax), and effective refractory period (ERP) are measured before and after drug application.[1][6]

Whole-Cell Patch-Clamp Electrophysiology in Isolated Canine Myocytes

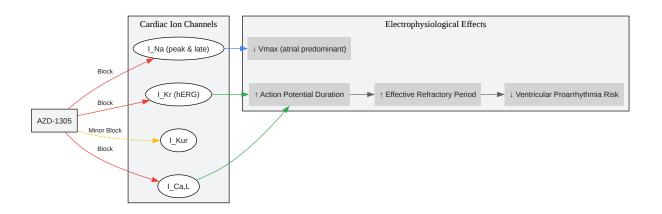
- Cell Isolation: Single atrial and ventricular myocytes are isolated from canine hearts by enzymatic digestion.
- Recording Configuration: The whole-cell patch-clamp technique is used to record ionic currents.
- Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and
 measure individual ionic currents, such as the fast sodium current (INa) and the late sodium
 current (INa-late). For example, to measure INa, cells are held at a negative holding potential
 and then depolarized to elicit the current.[1][7]
- Drug Application: AZD-1305 is applied to the extracellular solution at various concentrations to determine its effect on the amplitude and kinetics of the ionic currents and to calculate the IC50.[7]



hERG (IKr) Channel Assays in Transfected Cell Lines

- Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the hERG gene are commonly used.
- Methodology: Automated or manual patch-clamp electrophysiology is used to measure hERG current.
- Voltage Protocol: A specific voltage protocol is applied to activate the hERG channels and elicit the characteristic tail current upon repolarization.
- Drug Evaluation: The effect of different concentrations of AZD-1305 on the hERG tail current is measured to determine the IC50 value, which indicates the potency of the drug in blocking the channel.

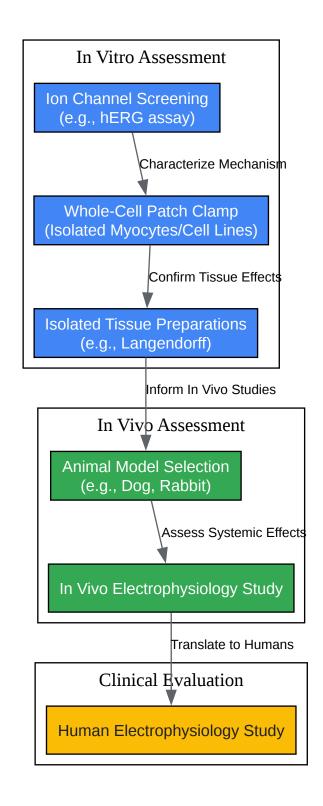
Visualizations



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Caption: Mechanism of action of **AZD-1305** on cardiac ion channels and resulting electrophysiological effects.



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Caption: General experimental workflow for characterizing the electrophysiological effects of a compound like **AZD-1305**.

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